![molecular formula C18H19FN4O2 B6428750 1-[(2-fluorophenyl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea CAS No. 2034265-73-9](/img/structure/B6428750.png)
1-[(2-fluorophenyl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[(2-fluorophenyl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not mentioned in the available resources.Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a fluorophenyl group, and a pyridinyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .科学的研究の応用
Drug Discovery
Pyrrole derivatives, including “1-[(2-fluorophenyl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea”, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring in these compounds allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Potassium-Competitive Acid Blocker (P-CAB)
This compound has been synthesized as a novel and potent potassium-competitive acid blocker (P-CAB) . P-CABs are a type of drug used to reduce the production of stomach acid, and are commonly used in the treatment of conditions like gastroesophageal reflux disease (GERD).
Antiviral Activity
Pyrrole derivatives have shown potential as antiviral agents . Specific compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-Inflammatory Activity
Indole derivatives, which include pyrrole compounds, have demonstrated anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Anticancer Activity
Indole derivatives have also shown potential in the field of oncology . They have demonstrated anticancer properties, making them a focus of research for the development of new cancer treatments.
Antimicrobial Activity
Pyrrole and indole derivatives have demonstrated antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have shown potential as antitubercular agents . Specific compounds have shown inhibitory activity against Mycobacterium tuberculosis .
Antidiabetic Activity
Indole derivatives have demonstrated antidiabetic properties . This makes them potential candidates for the development of new antidiabetic drugs.
将来の方向性
The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles , suggesting that this compound could be a starting point for the development of new drugs.
特性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c19-15-5-2-1-4-14(15)12-22-18(25)21-11-13-7-8-20-16(10-13)23-9-3-6-17(23)24/h1-2,4-5,7-8,10H,3,6,9,11-12H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPKBFCZYQPVOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)NCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzyl)-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。